N-(Acetoacetyl)anthranilic acid
CAS No.: 35354-86-0
Cat. No.: VC2028016
Molecular Formula: C11H11NO4
Molecular Weight: 221.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35354-86-0 |
|---|---|
| Molecular Formula | C11H11NO4 |
| Molecular Weight | 221.21 g/mol |
| IUPAC Name | 2-(3-oxobutanoylamino)benzoic acid |
| Standard InChI | InChI=1S/C11H11NO4/c1-7(13)6-10(14)12-9-5-3-2-4-8(9)11(15)16/h2-5H,6H2,1H3,(H,12,14)(H,15,16) |
| Standard InChI Key | QINYBRXZAIWZBM-UHFFFAOYSA-N |
| SMILES | CC(=O)CC(=O)NC1=CC=CC=C1C(=O)O |
| Canonical SMILES | CC(=O)CC(=O)NC1=CC=CC=C1C(=O)O |
Introduction
Chemical Structure and Nomenclature
N-(Acetoacetyl)anthranilic acid is an anthranilic acid derivative with the molecular formula C11H11NO4. The compound features an acetoacetyl group attached to the amino functionality of anthranilic acid (2-aminobenzoic acid), creating a unique structure with multiple reactive sites .
Synonyms and Identifiers
The compound is known by several synonyms in scientific literature and chemical databases:
| Parameter | Value |
|---|---|
| CAS Number | 35354-86-0 |
| Chemical Names | acetoacet-2-carboxyanilide; ACETOACET-O-CARBOXYANILIDE; o-Carboxylacetoacetanilide; 2'-Carboxyacetoacetanilide; 2-Acetoacetylaminobenzoic acid; 2-(Acetoacetamido)-benzoic acid; 2-(3-oxobutanamido)benzoic acid; 2-(Acetoacetylamino)benzoic acid |
| Molecular Formula | C11H11NO4 |
| Molecular Weight | 221.21 g/mol |
The compound can be viewed as a functionalized derivative of benzoic acid with both an amino group and an acetoacetyl moiety .
Physical and Chemical Properties
N-(Acetoacetyl)anthranilic acid possesses distinct physical and chemical properties that make it valuable for various synthetic applications.
Physical Properties
The physical properties of N-(Acetoacetyl)anthranilic acid are summarized in the following table:
| Property | Value |
|---|---|
| Physical State | Solid |
| Melting Point | 86.6°C |
| Boiling Point | 478.7±30.0°C (Predicted) |
| Density | 1.1320 g/cm³ |
| Flash Point | 162.7°C |
| pKa | 3.27±0.10 (Predicted) |
The compound appears as a crystalline solid at room temperature and has moderately high melting and boiling points, typical of organic acids with aromatic structures .
Reactive Centers
N-(Acetoacetyl)anthranilic acid contains several reactive centers:
-
The carboxylic acid group (-COOH), which can participate in esterification and decarboxylation reactions
-
The amide linkage, which connects the anthranilic core to the acetoacetyl group
-
The acetoacetyl group, which contains a reactive methylene group flanked by two carbonyl functions, making it suitable for condensation reactions
This combination of reactive centers makes the compound valuable as a building block in organic synthesis.
Synthesis Methods
Several methods have been developed for the synthesis of N-(Acetoacetyl)anthranilic acid, primarily building upon approaches used for related anthranilic acid derivatives.
From Anthranilic Acid
The most direct method involves the reaction of anthranilic acid with diketene or acetoacetyl chloride:
-
Anthranilic acid is treated with acetoacetyl chloride in the presence of a base such as triethylamine or pyridine
-
The reaction proceeds through the nucleophilic attack of the amino group on the acetoacetyl chloride
-
The reaction typically requires mild conditions (0-25°C) to avoid side reactions
From N-Acetylanthranilic Acid
Another approach leverages N-acetylanthranilic acid as an intermediate:
-
N-Acetylanthranilic acid is first prepared by acetylation of anthranilic acid using acetic anhydride
-
This intermediate undergoes further reaction with diketene or other acetoacetylating agents
-
The reaction conditions must be carefully controlled to prevent cyclization reactions
Related Synthetic Approaches
While specific literature on the synthesis of N-(Acetoacetyl)anthranilic acid is limited, approaches used for related anthranilic acid derivatives provide valuable insights:
-
N-Acetylanthranilic acid can be prepared from isatoic anhydride and acetic anhydride with a reported yield of 94%
-
Anthranilic acid can be acetylated in alkaline conditions with acetic anhydride added rapidly under vigorous stirring at cold temperatures
-
The preparation of anthranilic acid derivatives can involve palladium-catalyzed carbonylation of 2-bromoacetanilide
Chemical Reactivity and Transformations
N-(Acetoacetyl)anthranilic acid participates in various chemical transformations due to its multiple functional groups.
Formation of Heterocyclic Compounds
The compound serves as a valuable precursor for the synthesis of heterocyclic compounds, particularly:
-
Quinazolones: The acetoacetyl group can participate in cyclization reactions leading to quinazolone derivatives
-
Benzoxazones: Under dehydrating conditions, N-(Acetoacetyl)anthranilic acid can form benzoxazone intermediates
-
Other nitrogen-containing heterocycles: The compound can enter into various condensation reactions to form complex heterocyclic structures
Specific Reaction Pathways
Patent literature describes specific transformation pathways:
-
Dehydration to form oxazones: N-(Acetoacetyl)anthranilic acid can be dehydrated in the presence of dehydrating agents and organic solvents to form benzoxazone intermediates
-
Subsequent reactions with amines: These intermediates can react with primary amines to form quinazolone derivatives through a series of transformations
For example, one documented process involves:
-
Dehydration at temperatures between 50-300°C (preferably 75-200°C)
-
Formation of an oxazone intermediate
-
Addition of carboxylic acid and primary amine salt
-
Azeotropic distillation to remove dehydration agents and solvents
Applications in Pharmaceutical Chemistry
N-(Acetoacetyl)anthranilic acid and its derivatives have significant applications in pharmaceutical development.
Drug Development
The compound serves as a precursor for biologically active molecules:
-
Quinazolone-based drugs: As a key intermediate in quinazolone synthesis, it contributes to the development of compounds with antimicrobial, anti-inflammatory, and anticancer properties
-
Enzyme inhibitors: Some derivatives show potential as inhibitors of specific enzymes associated with disease states
Industrial and Research Applications
Beyond pharmaceutical applications, N-(Acetoacetyl)anthranilic acid has other industrial and research uses.
Chemical Intermediates
The compound serves as an important intermediate in the synthesis of:
-
Dyes and pigments: The reactive functional groups allow incorporation into complex dye structures
-
Specialty chemicals: Used in the production of various specialty organic compounds
-
Research chemicals: Employed in studies of reaction mechanisms and structural biology
Analytical Applications
The unique structure of N-(Acetoacetyl)anthranilic acid makes it useful in analytical chemistry:
-
As a reference standard in chromatographic methods
-
In the development of chemical sensors
-
For structure-activity relationship studies in drug discovery programs
Comparison with Related Compounds
Understanding the relationship between N-(Acetoacetyl)anthranilic acid and structurally similar compounds provides valuable context for its chemical behavior and applications.
Comparison with N-Acetylanthranilic Acid
N-Acetylanthranilic acid (2-acetamidobenzoic acid, CAS 89-52-1) is a simpler derivative with the following comparative properties:
| Property | N-(Acetoacetyl)anthranilic acid | N-Acetylanthranilic acid |
|---|---|---|
| Molecular Formula | C11H11NO4 | C9H9NO3 |
| Molecular Weight | 221.21 g/mol | 179.17 g/mol |
| Melting Point | 86.6°C | 184-186°C |
| Reactivity | Higher reactivity due to acetoacetyl group | Lower reactivity with simple acetyl group |
| Applications | Heterocycle synthesis, pharmaceutical intermediates | Methaqualone synthesis, pharmaceutical applications |
N-Acetylanthranilic acid is notable for being a controlled substance (DEA List I chemical) in the United States due to its use in methaqualone synthesis .
Relationship with Anthranilic Acid
Anthranilic acid (2-aminobenzoic acid) is the parent compound from which both derivatives are synthesized:
-
Anthranilic acid contains two nucleophilic centers: the amino group and the carboxyl group
-
Under neutral conditions, the amino group is more nucleophilic and reacts preferentially with acylating agents
-
In basic conditions, the carboxylate formation can influence reactivity patterns
Anthranilic acid serves as a biochemical precursor to the amino acid tryptophan and is involved in various metabolic pathways .
Current Research and Future Directions
Current research involving N-(Acetoacetyl)anthranilic acid spans several scientific domains.
Medicinal Chemistry Research
Recent studies have focused on:
-
Development of novel synthetic methodologies to access diverse derivatives
-
Exploration of structure-activity relationships to optimize biological activities
-
Investigation of potential applications in treating resistant bacterial infections and cancer
Green Chemistry Approaches
Environmental considerations have prompted research into:
-
More sustainable synthesis methods using less hazardous reagents
-
Solvent-free or aqueous-based reaction conditions
-
Catalytic processes that reduce waste and energy consumption
Future Research Directions
Promising areas for future research include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume